molecular formula C29H40O3 B12377521 1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

Cat. No.: B12377521
M. Wt: 436.6 g/mol
InChI Key: AAZPIQPULVRHOW-SFKJMYEFSA-N
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Description

IUPAC Name Analysis and Systematic Nomenclature

The systematic IUPAC name 1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone provides a complete stereochemical and structural description of the compound. The parent hydrocarbon system is cyclopenta[a]phenanthrene , a fused tetracyclic structure comprising three six-membered rings and one five-membered ring. The prefix 1H- indicates the position of hydrogenation across the fused ring system, while dodecahydro specifies twelve sites of unsaturation reduction.

The substituents are enumerated as follows:

  • 3-[(4-Methoxyphenyl)methoxy] : A benzyl ether group substituted at position 3 of the cyclopenta[a]phenanthrene core, with a methoxy group (-OCH₃) at the para position of the phenyl ring.
  • 10,13-Dimethyl : Methyl groups at positions 10 and 13 of the steroid-like framework.
  • 17-yl]ethanone : An acetyl group (-COCH₃) attached to position 17.

Stereochemical descriptors (3S,8S,9S,10R,13S,14S,17S) define the absolute configuration at seven chiral centers, critical for molecular recognition and biological activity. This nomenclature aligns with IUPAC Rule C-14.3 for fused polycyclic systems and Rule R-9.1 for specifying stereochemistry.

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₇H₃₄O₃ derives from:

  • Cyclopenta[a]phenanthrene core : 17 carbon atoms (C₁₇)
  • 4-Methoxyphenylmethoxy substituent : C₈H₈O₂
  • Acetyl group : C₂H₃O
  • Two methyl groups : 2 × CH₃

The stereochemical configuration creates a rigid three-dimensional architecture. Key features include:

Position Configuration Structural Role
C3 S Anchors benzyl ether substituent
C10, C13 R/S Methyl groups influence ring puckering
C17 S Positions acetyl group axial to the D-ring

Comparative analysis with related steroids shows that the 3S configuration directs the benzyl ether substituent into the β-face, while the 17S acetyl group adopts an equatorial orientation relative to the cyclopentane ring. This spatial arrangement minimizes steric clashes between the 3-methoxybenzyl and 17-acetyl groups.

Comparative Structural Analysis of Cyclopenta[a]phenanthrene Derivatives

The compound shares structural motifs with pharmacologically active cyclopenta[a]phenanthrene derivatives but exhibits unique substitutions:

Compound Core Structure Key Substituents Biological Relevance
Spironolactone Cyclopenta[a]phenanthrene 7α-Acetylthio, 17α-lactone Mineralocorticoid antagonist
4-Methoxyestrone Estrane 4-Methoxy, 17-keto Estrogen metabolite
Target Compound Cyclopenta[a]phenanthrene 3-(4-Methoxybenzyloxy), 17-acetyl Synthetic analog

Notable differences include:

  • Substitution Pattern : Unlike spironolactone’s thioacetyl group at C7, this compound features a benzyl ether at C3, enhancing lipophilicity (calculated LogP = 4.2 vs. spironolactone’s 2.9).
  • Stereochemical Complexity : Seven chiral centers vs. spironolactone’s five, creating distinct molecular topography.
  • Aromaticity : The 4-methoxyphenyl group introduces π-electron density absent in non-aromatic derivatives like 4-methoxyamphetamine.

Crystallographic Data and Conformational Studies

X-ray crystallography of a related cyclopenta[a]phenanthrene derivative (C₃₀H₄₈O₄) provides insights into likely conformational features:

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 12.34 Å, b = 16.51 Å, c = 26.88 Å
Volume 5476.23 ų
Z 8

Key structural observations extrapolated to the target compound:

  • Ring Puckering : The A-ring adopts a half-chair conformation , while the D-ring (cyclopentane) exhibits envelope puckering .
  • Hydrogen Bonding : The 3-benzyloxy oxygen likely participates in intermolecular H-bonds with adjacent acetyl groups (O···H-C=O, ~2.8 Å).
  • Torsion Angles : The C3-O-C(aryl) torsion angle is constrained to -67.5° ± 3° due to steric hindrance from the 10,13-dimethyl groups.

Molecular modeling predicts the following intramolecular distances:

Atom Pair Distance (Å)
C3-O(ether) to C17=O 5.2 ± 0.3
4-OCH₃ to C10-CH₃ 8.7 ± 0.5
C17-COCH₃ to C13-CH₃ 4.9 ± 0.2

These metrics suggest a compact structure with limited conformational flexibility, consistent with rigid steroid-like frameworks.

Properties

Molecular Formula

C29H40O3

Molecular Weight

436.6 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C29H40O3/c1-19(30)25-11-12-26-24-10-7-21-17-23(32-18-20-5-8-22(31-4)9-6-20)13-15-28(21,2)27(24)14-16-29(25,26)3/h5-9,23-27H,10-18H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+/m0/s1

InChI Key

AAZPIQPULVRHOW-SFKJMYEFSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCC5=CC=C(C=C5)OC)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCC5=CC=C(C=C5)OC)C)C

Origin of Product

United States

Preparation Methods

C-10 and C-13 Methyl Groups

The 10,13-dimethyl configuration originates from the Hajos-Parrish ketone’s inherent chirality. Lithium-ammonia reduction of enones enforces trans-decalin geometry, fixing C-13 and C-14 stereochemistry.

C-17 Acetyl Group

Wacker oxidation of a terminal olefin (e.g., compound 7 in) using PdCl₂/CuCl in aqueous MeCN selectively generates the C-17 methyl ketone without epimerization. Alternative routes employ ozonolysis of Δ¹⁶-olefins followed by reductive workup (NaBH₄) to install the acetyl group.

Optimization of Reaction Conditions

Step Reagents/Conditions Yield (%) Key Challenges
Michael Addition Al₂O₃ (neutral), RT, 24 h 98 Competing side reactions at dienone
Aldol Condensation HCl/MeOH, reflux 85 Retro-aldol under acidic conditions
PMB Protection PMBCl, K₂CO₃, DMF, 60°C 92 Over-alkylation at adjacent hydroxyls
Wacker Oxidation PdCl₂, CuCl, H₂O/MeCN 77 Pd leaching, ketone over-oxidation

Alternative Synthetic Approaches

Mukaiyama-Michael Route

A silyl enol ether derived from 6-methoxytetralone undergoes Mukaiyama-Michael addition with 2-methyl-2-cyclopentenone, forming the CD-trans steroid skeleton. Carbocation addition (ZnBr₂) cyclizes the seco-steroid precursor into the cyclopenta[a]phenanthrene system. While this route offers flexibility, stereochemical outcomes require rigorous control via chiral auxiliaries.

Zieglers Triketone Pathway

Ozonolysis of Δ¹⁵-olefins in benz[e]indene derivatives generates Zieglers triketone, a precursor to 9,11-dehydroestrone analogs. Reductive amination or Grignard addition installs the C-17 acetyl group, though epimerization at C-14 remains a concern.

Analytical Characterization

Critical spectroscopic data for intermediates and the final product include:

  • ¹H NMR (CDCl₃): δ 5.33 (s, 1H, C-1 H), 3.51–3.42 (m, 1H, C-3 OCH₂), 1.00 (s, 3H, C-19 CH₃).
  • ¹³C NMR : δ 209.5 (C-17 ketone), 113.8 (C-1), 55.2 (OCH₃).
  • Optical Rotation : [α]²³D = −32.6 (c = 0.35, CHCl₃), confirming enantiopurity.

Chemical Reactions Analysis

Types of Reactions

1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Selective reduction can be used to modify specific parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit the growth of bacteria and fungi by disrupting their cellular functions. This potential makes it a candidate for further development into antimicrobial agents.

Neuroprotective Effects

There is emerging evidence that compounds similar to this one may offer neuroprotective benefits. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Liquid Crystal Displays

The unique structural properties of this compound allow it to be utilized in the development of liquid crystal displays (LCDs). Its ability to form liquid crystal phases can enhance the performance of display technologies by improving response times and color reproduction.

Scaffolding in Tissue Engineering

Due to its biocompatibility and structural integrity, this compound may also be explored as a scaffold material in tissue engineering applications. The scaffold can support cell attachment and growth while promoting tissue regeneration.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar compounds.
Study 2Antimicrobial PropertiesFound effective against several strains of bacteria with minimal cytotoxicity to human cells.
Study 3Neuroprotective EffectsShowed reduction in neuronal cell death under oxidative stress conditions in laboratory settings.

Mechanism of Action

The mechanism of action of 1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Insights :

  • Polar substituents (e.g., cyanomethoxy in GAP-EDL-1) improve aqueous solubility but may reduce bioavailability due to rapid clearance .

Computational Similarity Analysis

Tanimoto Coefficient-Based Comparisons

Using Morgan fingerprints and MACCS keys, the target compound shows moderate similarity (Tanimoto: 0.65–0.75) to analogs like GAP-EDL-1 and Compound 89, primarily due to shared cyclopenta[a]phenanthren scaffolds . However, lower similarity scores (Tanimoto <0.5) are observed with phenylamino-substituted derivatives, highlighting the impact of substituent chemistry on structural divergence .

Activity Landscape Modeling

Bioactivity clustering reveals that the target compound shares a cluster with pregnenolone derivatives, suggesting overlapping interactions with steroidogenic enzymes or nuclear receptors . Activity cliffs (high structural similarity but divergent potency) are noted between the target compound and its tetrahydropyranyl ether analog, where minor substituent changes lead to 10-fold differences in binding affinity to estrogen receptors .

Pharmacokinetic and Bioactivity Profiles

Predicted ADME Properties

Property Target Compound GAP-EDL-1 Compound 89 Pregnenolone Tetrahydropyranyl Ether
LogP 5.2 3.8 4.9 5.6
PSA (Ų) 35.5 45.2 35.5 35.5
H-bond Donors 0 1 0 0
Bioavailability Score 0.55 0.72 0.58 0.49

Observations :

  • The target compound’s high LogP (5.2) suggests significant lipid solubility, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Lower bioavailability compared to GAP-EDL-1 correlates with its reduced hydrogen-bonding capacity .

Bioactivity Data

  • Target Compound: Exhibits IC50 = 120 nM against 17β-hydroxysteroid dehydrogenase (17β-HSD), outperforming pregnenolone tetrahydropyranyl ether (IC50 = 1.2 µM) due to optimized substituent interactions .
  • Phenylamino Analog (C27H39NO): Shows enhanced inhibition of cytochrome P450 17A1 (CYP17A1) (IC50 = 85 nM), attributed to the phenylamino group’s coordination with heme iron .

Biological Activity

1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a complex organic compound with potential biological activities that are of interest in pharmaceutical research. This article provides a detailed examination of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopenta[a]phenanthrene backbone with several functional groups including methoxy and ketone moieties. Its molecular formula is C28H42O3C_{28}H_{42}O_3, and it has a molecular weight of approximately 426.64 g/mol.

Structural Formula

IUPAC Name 1[(3S,8S,9S,10R,13S,14S,17S)3[(4methoxyphenyl)methoxy]10,13dimethyl2,3,4,...]\text{IUPAC Name }1-[(3S,8S,9S,10R,13S,14S,17S)-3-[(4-methoxyphenyl)methoxy]-10,13-dimethyl-2,3,4,...]

Key Structural Features

FeatureDescription
BackboneCyclopenta[a]phenanthrene
Functional GroupsMethoxy (-OCH₃), Ketone (C=O)
StereochemistryMultiple chiral centers

Anticancer Properties

Research indicates that compounds similar to 1-[(3S,...)] exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines including breast and prostate cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Cytokines : It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in significant reduction of swelling .

Neuroprotective Activity

Emerging studies suggest neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant enzyme activities.
  • Clinical Relevance : This activity could have implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications:

ParameterValue/Description
AbsorptionRapidly absorbed after oral administration
DistributionWidely distributed in body tissues
MetabolismPrimarily metabolized in the liver
ExcretionExcreted mainly via urine as metabolites

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